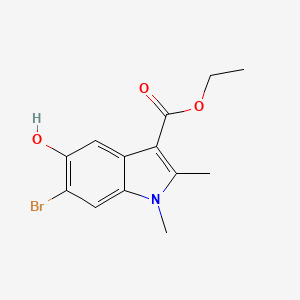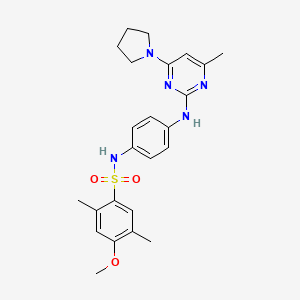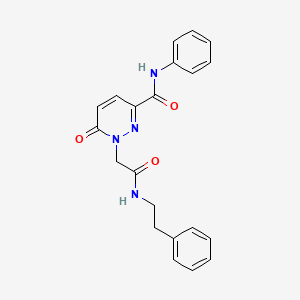
6-chloro-N-(3,4-difluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, substituted with benzenesulfonyl, chloro, and difluorophenyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine core using benzenesulfonyl chloride in the presence of a base.
Attachment of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl group to the benzoxazine core, often using Suzuki-Miyaura cross-coupling reactions with appropriate boronic acids and palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or chloro groups, leading to the formation of corresponding reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and coatings
作用機序
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Difluorobenzenesulfonyl Chloride: Shares the difluorobenzenesulfonyl moiety but lacks the benzoxazine core.
6-Chlorobenzoxazine Derivatives: Similar core structure but different substituents.
Benzenesulfonyl Chloride Derivatives: Various derivatives with different substituents on the benzenesulfonyl group
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C21H15ClF2N2O4S |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-6-chloro-N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H15ClF2N2O4S/c22-13-6-9-19-18(10-13)26(31(28,29)15-4-2-1-3-5-15)12-20(30-19)21(27)25-14-7-8-16(23)17(24)11-14/h1-11,20H,12H2,(H,25,27) |
InChIキー |
CJMIQTTZVZBCQD-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11241821.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11241823.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B11241828.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11241841.png)
![N-benzyl-1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine](/img/structure/B11241847.png)

![N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11241857.png)

![4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241862.png)
![1-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperidine](/img/structure/B11241870.png)

![N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241890.png)
![1,1'-[6-(4-chlorophenyl)-3-cyclohexyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11241894.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11241911.png)
